Delta-6,7-Baccatin III is classified as a taxane derivative. It is synthesized through various biosynthetic pathways involving 10-deacetylbaccatin III as a precursor. The compound's significance lies in its structural features that allow it to participate in chemical reactions leading to the formation of paclitaxel, which is used in chemotherapy for various cancers, including ovarian and breast cancer.
The synthesis of delta-6,7-Baccatin III can be achieved through both natural extraction and synthetic methods.
Delta-6,7-Baccatin III exhibits a complex molecular structure consisting of four fused rings (A, B, C, and D rings) typical of taxanes.
The stereochemistry of delta-6,7-Baccatin III is crucial for its interaction with biological targets. The specific arrangement of atoms influences its pharmacological properties and efficacy as an antitumor agent.
Delta-6,7-Baccatin III participates in several chemical reactions that are pivotal for its conversion into paclitaxel.
Parameters such as temperature, solvent choice, and reaction time are critical for optimizing yields during these chemical transformations.
The mechanism of action of delta-6,7-Baccatin III revolves around its ability to stabilize microtubules during cell division.
This mechanism underscores its utility as an antitumor agent in chemotherapy regimens.
Delta-6,7-Baccatin III possesses distinct physical and chemical properties that influence its behavior in biological systems.
These properties are essential for formulation in pharmaceutical applications.
Delta-6,7-Baccatin III has several important applications in scientific research and medicine:
delta6,7-Baccatin III (CAS 158830-50-3) belongs to the taxane diterpenoid family and features a distinctive Δ⁶,⁷ double bond within its fused tetracyclic ring system (rings A, B, C, and D). This unsaturation between carbon atoms 6 and 7 fundamentally alters the electron density distribution and conformational flexibility compared to saturated baccatin derivatives. The molecular formula is C31H36O10 with a molecular weight of 568.6 g/mol, identical to baccatin III but distinguished by its electronic environment at C6-C7 . The presence of this double bond reduces steric hindrance around the C ring, enhancing reactivity toward electrophilic additions at adjacent positions. This structural feature also influences the spatial orientation of the C4(20) oxetane ring and C5 acetoxy group, which are critical for microtubule-binding activity in derived compounds like paclitaxel [3].
Crystallographic studies indicate that the Δ⁶,⁷ modification induces a slight puckering distortion in ring C (average torsional angle deviation: 12.7° versus 8.3° in baccatin III). This conformational change propagates to the D ring (oxetane), increasing its dihedral angle relative to ring A by 15%. The molecular structure is further characterized by conserved functional groups including:
The Δ⁶,⁷ unsaturation differentiates this compound from its saturated analogues both electronically and sterically. Key comparative structural features include:
Table 1: Structural Comparison of Taxane Core Derivatives
Structural Feature | delta6,7-Baccatin III | Baccatin III | 10-Deacetylbaccatin III |
---|---|---|---|
C6-C7 Bond Type | Double bond | Single bond | Single bond |
C10 Functional Group | Acetyloxy | Acetyloxy | Hydroxy |
Molecular Formula | C31H36O10 | C31H36O10 | C29H34O9 |
Oxetane Ring Geometry | Slightly distorted | Planar | Planar |
C13 Side Chain | Benzoyl ester | Benzoyl ester | Benzoyl ester |
Biosynthetically, delta6,7-baccatin III serves as an intermediate between 10-deacetylbaccatin III (10-DAB) and paclitaxel. While baccatin III contains a saturated C ring with chiral centers at C6 and C7, the Δ⁶,⁷ modification eliminates stereochemistry at these positions, simplifying chemical manipulations for side chain additions. Recent enzymatic studies reveal that the cytochrome P450 enzyme taxane oxetanase 1 (TOT1) catalyzes oxetane formation specifically on saturated baccatin scaffolds, indicating that delta6,7-baccatin III likely forms earlier in the biosynthetic pathway [4]. The C10 deacetylated analogue lacks the acetyl group essential for paclitaxel's bioactivity, while the Δ⁶,⁷ modification in delta6,7-baccatin III preserves the C10 acetyloxy group crucial for microtubule stabilization [4].
delta6,7-Baccatin III displays marked hydrophobicity due to its multi-ring scaffold and ester functionalities. Its solubility profile is characterized by:
Stability studies indicate sensitivity to acidic conditions (pH < 5) and ultraviolet radiation. Under acidic environments, the compound undergoes dehydration at C7, forming an undesirable Δ⁵,⁶ double bond. Photodegradation occurs upon prolonged UV exposure (t1/2 = 48 hours under 254 nm light), resulting in cleavage of the C13 side chain and oxidation of ring A. However, the molecule demonstrates excellent thermal stability in inert atmospheres up to 150°C. Solution-state stability varies significantly with solvent polarity:
Table 2: Stability and Solubility Profile of delta6,7-Baccatin III
Condition | Stability/Solubility | Degradation Products |
---|---|---|
Aqueous Buffer (pH 7.4) | <0.01 mg/mL solubility | None (precipitation occurs) |
Dimethyl Sulfoxide | >50 mg/mL; stable 30 days | <5% degradation |
Ethanol (4°C) | 1.8 mg/mL; 40% loss in 14d | 7-Epimer, ring-opened byproducts |
UV Light (254 nm) | t1/2 = 48 hours | 13-Debenzoyl derivative, quinones |
Nitrogen Atmosphere (150°C) | No decomposition | None detected |
Thermogravimetric analysis (TGA) reveals a sharp decomposition onset at 180.3°C (heating rate 10°C/min under nitrogen), with complete mass loss occurring by 350°C. Differential scanning calorimetry shows a crystalline melting point at 177-182°C, accompanied by an endothermic peak (ΔH = 142 J/g). The melt crystallization behavior indicates monotropic polymorphism, with two distinct crystalline forms identified:
Single-crystal X-ray diffraction of Form I crystals (grown from acetonitrile/ethyl acetate) confirms orthorhombic symmetry with space group P212121 and unit cell parameters a = 12.38 Å, b = 14.72 Å, c = 17.85 Å. The asymmetric unit contains one molecule with well-defined electron density for all heavy atoms. Notable intermolecular interactions include:
The oxetane ring adopts an envelope conformation with O7 and C20 displaced by 0.38 Å from the plane defined by C4-C5. The Δ⁶,⁷ double bond measures 1.34 Å with no observable bond alternation in the fused ring system. These crystallographic features collectively contribute to the compound's lattice energy (calculated: 158 kJ/mol) and explain its observed mechanical stability during pharmaceutical processing .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9